molecular formula C19H19N3O3S B2820983 (Z)-4-(3,4-dimethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole CAS No. 326013-54-1

(Z)-4-(3,4-dimethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole

Cat. No.: B2820983
CAS No.: 326013-54-1
M. Wt: 369.44
InChI Key: WVIFQBGMGQNWPM-RGVLZGJSSA-N
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Description

(Z)-4-(3,4-dimethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications

Structural and Spectroscopic Characterization

Studies have focused on the crystal structure and spectroscopic analysis of related thiazole compounds. For example, the crystal structures of thiazole derivatives have been determined, showcasing the importance of such compounds in understanding molecular interactions and hydrogen bonding patterns, which are crucial for designing materials with specific properties (Wouters, Norberg, & Guccione, 2002).

Reactivity and Biological Evaluation

Research has also been conducted on the reactivity of Schiff bases containing thiazole and related rings, investigating their antioxidant and α-glucosidase inhibitory activities. These studies highlight the potential of such compounds in medicinal chemistry, especially as antioxidant agents and enzyme inhibitors (Pillai et al., 2019).

Corrosion Inhibition

Thiazole derivatives have been evaluated for their corrosion inhibiting properties, demonstrating their effectiveness in protecting metals against corrosion in acidic environments. This application is significant for the development of safer and more efficient corrosion inhibitors in industrial applications (El aoufir et al., 2020).

Luminescent Properties and Biological Activities

The luminescent properties of zinc complexes with bidentate azomethine Schiff-base ligands derived from related compounds have been studied, revealing potential applications in bioimaging and sensing. Additionally, these complexes have been assessed for their antimicrobial and protistocidal activities, indicating their potential use in developing new antimicrobial agents (Burlov et al., 2018).

Enzymatic Potential and Anti-proliferative Activity

Research on triazole derivatives synthesized from related compounds has shown significant cholinesterase inhibitory potential, suggesting applications in treating diseases characterized by cholinesterase dysfunction. Some compounds also demonstrated anti-proliferative activity, indicating potential in cancer therapy (Arfan et al., 2018).

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-23-15-7-4-13(5-8-15)11-20-22-19-21-16(12-26-19)14-6-9-17(24-2)18(10-14)25-3/h4-12H,1-3H3,(H,21,22)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIFQBGMGQNWPM-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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